molecular formula C6H7N3O2 B12923219 6-Methyl-5-nitropyridin-3-amine

6-Methyl-5-nitropyridin-3-amine

Cat. No.: B12923219
M. Wt: 153.14 g/mol
InChI Key: RZPSBEGGSZWYAN-UHFFFAOYSA-N
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Description

6-Methyl-5-nitropyridin-3-amine: is a chemical compound with the molecular formula C₆H₆N₃O₂. It belongs to the class of pyridine derivatives and contains a nitro group (-NO₂) and an amino group (-NH₂) attached to the pyridine ring. The compound’s systematic name is 2-amino-3-nitro-6-methylpyridine .

Preparation Methods

Synthetic Routes::

    Nitration of 2-Amino-6-methylpyridine: The synthesis typically starts with 2-amino-6-methylpyridine. Nitration of this precursor using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) leads to the formation of 6-methyl-5-nitropyridin-3-amine.

    Reductive Amination: Another method involves reductive amination of 3-nitropyridine with methylamine (CH₃NH₂) in the presence of reducing agents like sodium borohydride (NaBH₄).

Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above are commonly employed.

Chemical Reactions Analysis

Reactions::

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid (Fe/HCl).

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles (e.g., alkyl halides, acyl chlorides) to form substituted derivatives.

    Oxidation: Oxidation of the amino group can yield various functional groups (e.g., oximes, nitriles).

Common Reagents and Conditions::

    Reduction: Fe/HCl, NaBH₄.

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides.

    Oxidation: Oxidizing agents (e.g., chromic acid, potassium permanganate).

Major Products:: The major products depend on the specific reaction conditions and reagents used. For example:

  • Reduction: 6-methyl-5-aminopyridine.
  • Substitution: 6-methyl-5-substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of other compounds.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antiviral).

    Medicine: May have applications in drug discovery.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action for 6-methyl-5-nitropyridin-3-amine remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

While 6-methyl-5-nitropyridin-3-amine is unique due to its specific substitution pattern, similar compounds include:

    2-Amino-3-bromo-5-nitropyridine: .

    3-Bromo-2-chloro-6-methyl-5-nitropyridine: .

These related compounds share structural features and may exhibit similar reactivity or biological properties. their distinct substitution patterns contribute to their individual characteristics.

Properties

IUPAC Name

6-methyl-5-nitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPSBEGGSZWYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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